4-Chloromethyl-[1,3]dioxane
Description
Contextualization within Dioxane Chemistry
The 1,3-dioxane (B1201747) framework, a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, is a prevalent structural motif in a vast array of natural products and synthetic molecules. The chemistry of dioxanes is rich and varied, with their conformational preferences and reactivity being a subject of extensive study. The introduction of a chloromethyl substituent at the 4-position of the dioxane ring, as in 4-Chloromethyl- orgsyn.orgsigmaaldrich.comdioxane, imparts a unique set of properties and a versatile handle for further chemical transformations. This substitution breaks the symmetry of the parent dioxane ring and introduces a reactive electrophilic center, the C-Cl bond, which is poised for a variety of nucleophilic substitution reactions. The interplay between the dioxane ring's stereoelectronics and the reactivity of the chloromethyl group is a key aspect of its chemical behavior.
Significance in Organic Synthesis and Materials Science
The utility of 4-Chloromethyl- orgsyn.orgsigmaaldrich.comdioxane in organic synthesis stems primarily from its role as a bifunctional molecule. The dioxane portion can act as a protecting group for a 1,3-diol, a common functional group in many complex natural products and pharmaceuticals. The inherent stability of the acetal (B89532) linkage in the dioxane ring under many reaction conditions, coupled with its susceptibility to acidic hydrolysis for deprotection, makes it a valuable tool for synthetic chemists. Furthermore, the chloromethyl group serves as a linchpin for introducing a variety of other functionalities. For instance, hydrolysis of 4-chloromethyl-1,3-dioxane can lead to the formation of 3-hydroxytetrahydrofuran, a valuable intermediate in its own right. orgsyn.org
In the realm of materials science, the incorporation of the 1,3-dioxane unit can influence the physical and chemical properties of polymers and other materials. The polarity and hydrogen bond accepting capability of the ether linkages can affect properties such as solubility, thermal stability, and adhesion. The chloromethyl group provides a reactive site for polymerization or for grafting onto other polymer backbones, enabling the synthesis of functional materials with tailored properties.
Scope and Research Objectives
The primary research objectives surrounding 4-Chloromethyl- orgsyn.orgsigmaaldrich.comdioxane encompass several key areas. A fundamental goal is to fully elucidate its reactivity profile, exploring the scope and limitations of reactions at the chloromethyl group and the influence of the dioxane ring on these transformations. This includes detailed mechanistic studies to understand the stereochemical outcomes of its reactions.
Another major focus is the development of new synthetic methodologies that utilize 4-Chloromethyl- orgsyn.orgsigmaaldrich.comdioxane as a key building block. This involves designing efficient and stereoselective routes to valuable target molecules, leveraging the unique structural and reactive features of the compound.
In materials science, the objective is to design and synthesize novel polymers and functional materials incorporating the 4-Chloromethyl- orgsyn.orgsigmaaldrich.comdioxane moiety. This research aims to investigate the structure-property relationships of these materials and to explore their potential applications in areas such as coatings, adhesives, and biomedical devices. The overarching goal is to expand the synthetic chemist's toolbox and to develop new materials with enhanced performance characteristics, all stemming from the versatile chemistry of this intriguing dioxane derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUCVLXFBHZZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOC1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407256 | |
| Record name | 4-Chloromethyl-[1,3]dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-62-6 | |
| Record name | 4-Chloromethyl-[1,3]dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloromethyl 1 2 Dioxane
Established Synthetic Pathways
Routes involving Glycerol (B35011) Epichlorohydrin (B41342) and Formaldehyde (B43269)
A well-documented method for synthesizing 4-Chloromethyl- google.comacs.orgdioxolane, a related compound, involves the reaction of glycerol epichlorohydrin with formaldehyde. google.com This process is typically conducted by gradually adding glycerol epichlorohydrin to a heated mixture of paraform and water containing a sulfuric acid catalyst. The reaction proceeds until a homogenous medium is formed, followed by azeotropic distillation to separate the product. google.com This method aims to simplify the production process and avoid the formation of isomeric byproducts. google.com
Catalytic Approaches in Synthesis
Catalytic methods have been extensively investigated to enhance the synthesis of chloromethyl-1,3-dioxolanes. One notable approach is the cycloaddition reaction of epichlorohydrin with acetone (B3395972) using a cesium-substituted dodecatungstophosphoric acid (Cs-DTP) supported on K10 clay. acs.org This heterogeneous catalyst has demonstrated high activity in producing 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, an important pharmaceutical intermediate. acs.org The use of such catalysts aligns with green chemistry principles due to their reusability and the atom-economical nature of the reaction. acs.orgresearchgate.net Other catalysts, including various metal-incorporated SBA-15 and MoO3/SiO2, have also been explored for the synthesis of 1,3-dioxolanes and dioxanes, showing good activity and selectivity. researchgate.net
Stereoselective Synthesis Approaches
The stereoselective synthesis of 1,2-diols and 1,3-diols, which are structurally related to the backbone of 1,3-dioxanes, has been a significant area of research. nih.gov While direct stereoselective synthesis of 4-Chloromethyl- google.comacs.orgdioxane is less commonly detailed, the principles applied to diol synthesis are relevant. These methods often employ metal catalysts to achieve high diastereoselectivity. nih.govrsc.org For instance, palladium-catalyzed reactions have been used for the stereoselective synthesis of complex molecules containing the 1,3-dioxane (B1201747) ring structure. rsc.org The development of stereoselective methods is crucial for producing optically pure compounds, which are highly sought after in the pharmaceutical industry. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of 4-Chloromethyl- google.comacs.orgdioxane. Key parameters that are often adjusted include temperature, catalyst concentration, and the molar ratio of reactants.
For the synthesis involving glycerol epichlorohydrin and formaldehyde, maintaining a temperature of 95-98°C and a sulfuric acid concentration of 0.5-1.0% has been identified as optimal. google.com A molar ratio of glycerol epichlorohydrin to formaldehyde between 1:1 and 1:1.05 is also recommended. google.com
In the catalytic synthesis using Cs-DTP on K10 clay, a temperature of 70°C and a mole ratio of epichlorohydrin to acetone of 1:8 were found to be ideal. acs.orgresearchgate.net The influence of reaction conditions on yield and product properties has been a consistent focus in the synthesis of various 1,3-dioxane derivatives. bohrium.com
Interactive Data Table: Optimized Reaction Conditions
| Parameter | Value | Reference |
| Temperature (Glycerol Route) | 95-98 °C | google.com |
| Catalyst Conc. (Glycerol Route) | 0.5-1.0% H₂SO₄ | google.com |
| Molar Ratio (Glycerol Route) | 1:1 to 1:1.05 | google.com |
| Temperature (Catalytic Route) | 70 °C | acs.orgresearchgate.net |
| Molar Ratio (Catalytic Route) | 1:8 (Epichlorohydrin:Acetone) | acs.orgresearchgate.net |
Strategies for Isomer Control and Purity Enhancement
A significant challenge in the synthesis of 4-Chloromethyl- google.comacs.orgdioxane is the potential formation of its isomer, 5-chloro-1,3-dioxane. google.com Strategies to control isomer formation and enhance purity are therefore essential.
One effective strategy is the gradual addition of glycerol epichlorohydrin to the reaction mixture, which helps to prevent the formation of the unwanted isomer. google.com Following the reaction, azeotropic distillation is employed to separate the desired product from water and other impurities. google.com Further purification can be achieved through crystallization from a mixed solvent system, such as methanol, ethanol, isopropanol, and tertiary butanol, at low temperatures. patsnap.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of 4-Chloromethyl- google.comacs.orgdioxane is a growing area of interest, driven by the need for more sustainable chemical processes. carloerbareagents.com Key principles include the use of renewable feedstocks, atom economy, and the use of safer solvents and reusable catalysts. acs.org
The synthesis of chloromethyl-1,3-dioxolanes from bioglycerol-derived epichlorohydrin is a prime example of utilizing a renewable resource. acs.orgresearchgate.net The cycloaddition reaction is 100% atom economical, meaning all the atoms from the reactants are incorporated into the final product. acs.orgresearchgate.net The use of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of the process. acs.orgresearchgate.net Additionally, efforts are being made to replace hazardous solvents with greener alternatives. acs.org
Interactive Data Table: Green Chemistry Attributes in Synthesis
| Green Chemistry Principle | Application in Synthesis | Reference |
| Use of Renewable Feedstocks | Synthesis from bioglycerol-derived epichlorohydrin | acs.orgresearchgate.net |
| Atom Economy | 100% atom economical cycloaddition reaction | acs.orgresearchgate.net |
| Reusable Catalysts | Use of supported heteropolyacids like Cs-DTP/K10 clay | acs.orgresearchgate.net |
| Safer Solvents | Exploring alternatives to hazardous solvents | acs.org |
Advanced Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The chloromethyl group at the 4-position of the 1,3-dioxane (B1201747) ring serves as a reactive site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, making 4-chloromethyl- nih.govdioxane a versatile building block in organic synthesis. The chlorine atom, being a good leaving group, is readily displaced by various nucleophiles.
Common nucleophilic substitution reactions involving the chloromethyl moiety include:
Alkylation: Carbanions, such as those derived from organometallic reagents, can displace the chloride to form new carbon-carbon bonds.
Etherification: Alkoxides and phenoxides react to form the corresponding ethers.
Amination: Amines can displace the chloride to yield substituted amines.
Azide (B81097) Formation: Sodium azide is used to introduce the azide functionality, which is a precursor for amines via reduction or can be used in "click chemistry". mdpi.com
Halide Exchange: Other halides, like bromide or iodide, can replace the chloride, often to enhance reactivity in subsequent steps (Finkelstein reaction). vanderbilt.edu
For instance, the reaction of 2-[3(4)-nitrophenyl]-5,5-dichloromethyl-1,3-dioxanes with potassium 4-aminobenzoate (B8803810) in dimethylformamide results in the monosubstitution of one chloromethyl group to form {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl 4-aminobenzoates. bohrium.com Similarly, the reaction of anions of nitroimidazoles with compounds like 5-bromo-5-nitro-1,3-dioxane (B1667936) proceeds via an SRN1 mechanism. rsc.org The reactivity of the chloromethyl group is highlighted by its use in the synthesis of various complex molecules, where it acts as an electrophilic partner. The chloromethyl group's ability to be substituted makes it a key feature in the design of functional molecules. cymitquimica.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Functional Group | General Reaction Scheme |
|---|---|---|
| RO⁻ (Alkoxide) | Ether | R'-CH₂Cl + RO⁻ → R'-CH₂OR + Cl⁻ |
| R₂NH (Amine) | Amine | R'-CH₂Cl + R₂NH → R'-CH₂NR₂ + HCl |
| N₃⁻ (Azide) | Azide | R'-CH₂Cl + N₃⁻ → R'-CH₂N₃ + Cl⁻ |
| I⁻ (Iodide) | Iodomethyl | R'-CH₂Cl + I⁻ → R'-CH₂I + Cl⁻ |
Ring-Opening Polymerization and Copolymerization Pathways
The 1,3-dioxane ring, while generally stable, can undergo ring-opening polymerization (ROP) under certain conditions, typically initiated by cationic catalysts. mdpi.com This process is driven by the release of ring strain, although six-membered rings like 1,3-dioxane are less strained than their smaller counterparts. mdpi.com The polymerization of substituted 1,3-dioxanes can lead to the formation of polyethers and polyacetals with various functional pendant groups.
Cationic ROP of 1,3-dioxane and its derivatives can be initiated by strong acids or Lewis acids. iupac.org For example, the polymerization of 1,3-dioxepane (B1593757) with perchloric acid can produce dimers and higher oligomers. iupac.org In some cases, the polymerization can proceed with a transfer reaction, leading to alternating copolymers. For instance, the polymerization of unsubstituted six-membered spiro orthocarbonates can result in a polyethercarbonate. scispace.com
The presence of the chloromethyl group in 4-chloromethyl- nih.govdioxane offers a handle for creating functional polymers. The resulting polymers would feature a chloromethyl pendant group on each repeating unit, which can be further modified post-polymerization. This allows for the synthesis of graft copolymers or materials with specific properties. While the direct ROP of 4-chloromethyl- nih.govdioxane is not extensively detailed in the provided search results, the polymerization of related substituted dioxanes and dioxolanes suggests its feasibility. nih.govresearchgate.netresearchgate.net For example, the cationic polymerization of 2-substituted-1,3-dioxolanes has been studied, and the resulting polymers can have varied structures depending on the initiator used. researchgate.net
Copolymerization of 1,3-dioxane derivatives with other cyclic monomers, such as lactides, can be used to modify the properties of the resulting polyesters, such as their crystallinity and degradation rate. nih.gov
Table 2: Polymerization Behavior of Related Cyclic Acetals
| Monomer | Polymerization Type | Key Findings | Reference |
|---|---|---|---|
| 2-Phenyl-4-methylene-1,3-dioxolane | Cationic Polymerization | Forms a stabilized benzyl-cation as an active intermediate. | researchgate.net |
| Substituted 2-methylene-1,3-dioxocyclic acetals | Cationic Polymerization | Polymer structure depends on the initiator used. | acs.org |
| 1,3-Dioxolane (B20135) | Cationic Copolymerization with Lactide | Modifies crystallinity and degradation rate of polylactide. | nih.gov |
| Six-membered Spiro Orthocarbonates | Cationic Polymerization | Can undergo a 1,10-transfer reaction to form polyethercarbonates. | scispace.com |
Derivatization Strategies and Functional Group Interconversions
The versatility of 4-chloromethyl- nih.govdioxane as a synthetic intermediate stems from the numerous derivatization strategies and functional group interconversions (FGIs) that can be applied to it. imperial.ac.uk The primary site for these transformations is the chloromethyl group, which can be converted into a wide range of other functionalities.
Key derivatization strategies include:
Conversion to other Halides: The chloromethyl group can be converted to a bromomethyl or iodomethyl group via the Finkelstein reaction, which can be advantageous for subsequent reactions requiring a more reactive leaving group. vanderbilt.edu
Synthesis of Alcohols: The chloride can be displaced by a hydroxide (B78521) or carboxylate anion followed by hydrolysis to yield the corresponding alcohol, 4-hydroxymethyl- nih.govdioxane. google.com
Synthesis of Amines: Direct reaction with ammonia (B1221849) or primary/secondary amines, or through the Gabriel synthesis or reduction of a corresponding azide, can introduce amino functionalities. vanderbilt.edu
Formation of Nitriles: Displacement of the chloride with a cyanide anion provides a route to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu
Preparation of Organometallic Reagents: The chloromethyl group can be used to prepare organometallic reagents, such as Grignard or organolithium reagents, although this can be challenging due to the presence of the dioxane ring.
These functional group interconversions are fundamental in multi-step organic synthesis, allowing for the strategic modification of the molecule to build more complex structures. ub.edufiveable.me For example, the conversion of a chloromethyl group to an azide allows for the use of "click chemistry" for bioconjugation or materials science applications. mdpi.com Derivatization is also a key strategy in drug discovery and development to create libraries of compounds for biological screening. wdh.ac.idjfda-online.com
Role in Multi-Component Reactions and Cycloadditions
4-Chloromethyl- nih.govdioxane and its derivatives can participate in multi-component reactions (MCRs) and cycloaddition reactions, which are powerful tools for the efficient construction of complex molecular architectures.
In the context of cycloaddition reactions , the dioxane moiety itself is generally not a direct participant. However, functional groups introduced via the chloromethyl handle can readily engage in such reactions. For example, if the chloromethyl group is converted to an azide, it can participate in the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a triazole ring. organic-chemistry.org This "click" reaction is widely used in medicinal chemistry and materials science for its high efficiency and specificity. organic-chemistry.org Similarly, conversion to an olefin could allow for participation in Diels-Alder reactions.
While direct examples of 4-chloromethyl- nih.govdioxane in well-known named MCRs are not prevalent in the search results, its potential as a building block is clear. MCRs often rely on the sequential reaction of multiple starting materials in a single pot. The electrophilic chloromethyl group could react with one component, introducing the dioxane motif into the product of the MCR. For instance, in a Ugi-type reaction, an amine component could be pre-functionalized with the 4-methyl- nih.govdioxane group via nucleophilic substitution of the chloride.
The Prins reaction, which is a type of cycloaddition, is used to synthesize 1,3-dioxanes from an alkene and an aldehyde. researchgate.net While this is a method for forming the dioxane ring rather than a reaction of pre-formed 4-chloromethyl- nih.govdioxane, it demonstrates the relevance of the 1,3-dioxane scaffold in the broader context of cycloaddition chemistry.
Conformational Analysis and Stereochemical Investigations
Elucidation of Preferred Conformations (e.g., Chair Conformation)
Like its parent heterocycle, cyclohexane, the 1,3-dioxane (B1201747) ring system preferentially adopts a chair-like conformation. thieme-connect.de This arrangement minimizes both angular and torsional strain, resulting in the most stable energetic state for the molecule. The presence of two shorter carbon-oxygen bonds in the 1,3-dioxane ring, compared to the carbon-carbon bonds in cyclohexane, leads to more significant diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de
The energy of the chair conformation is significantly lower than that of alternative forms, such as the twist-boat conformation. For the parent 1,3-dioxane, the chair form is more stable than the 2,5-twist conformer by approximately 5.19 kcal/mol, as determined by Density Functional Theory (DFT) calculations. researchgate.net The 1,4-twist structure is even higher in energy than the 2,5-twist. researchgate.net Consequently, equatorial substitution at the C2, C4, and C5 positions is generally favored thermodynamically to avoid steric strain from 1,3-diaxial interactions. thieme-connect.de
Dynamics of Conformational Interconversion
The 1,3-dioxane ring is conformationally mobile, capable of undergoing a "ring flip" or interconversion from one chair conformation to another. This process does not occur directly but proceeds through higher-energy transition states and intermediates, including twist and boat conformations. researchgate.net Quantum-chemical studies have elucidated two primary pathways for the conformational isomerization between the equatorial and axial chair forms. researchgate.net
At room temperature, the ring inversion can be rapid on the NMR timescale for certain substituted 1,3-dioxanes. researchgate.net However, the energy barriers associated with these transformations can be measured. For instance, low-temperature NMR studies of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a related compound, determined the interconversion barrier to be 8.9 kcal/mol. researchgate.net Computational studies on various 5-substituted 1,3-dioxanes have estimated the potential barriers for the transition from a chair to a twist conformation.
Calculated Energy Parameters for the Inversion of 5-Substituted 1,3-Dioxanes
| Compound (Substituent at C5) | Transition | Energy Barrier (kcal/mol) |
|---|---|---|
| 5-Ethyl-1,3-dioxane | Chair ↔ Twist | 10.3 |
| 5-iso-Propyl-1,3-dioxane | Chair ↔ Twist | 10.5 |
| 5-tert-Butyl-1,3-dioxane | Chair ↔ Twist | 10.3 |
| 5-Phenyl-1,3-dioxane | Chair ↔ Twist | 10.5 |
Data derived from quantum-chemical studies on the potential energy surface of 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.net
Influence of Substituents on Ring Conformation and Stability
Studies on variously substituted 1,3-dioxanes have provided a framework for understanding these effects. For example, the conformational preference of 2,2-diaryl-1,3-dioxanes bearing remote substituents on the phenyl rings has been investigated. nih.gov It was found that when an aryl ring has a remote electron-withdrawing substituent, the isomer with that group in the equatorial position is lower in energy. nih.gov This preference is attributed to electrostatic interactions rather than hyperconjugative anomeric effects. The conformational energy differences in these systems show a linear relationship with Hammett σ values, indicating a predictable electronic influence on stability. nih.gov
The polarity of substituents and their interaction with the solvent or additives can also shift the conformational equilibrium. Research on 5-substituted-2-phenyl-1,3-dioxanes has shown that the addition of lithium bromide can influence the position of equilibrium between diastereomers. acs.org For substituents at C5 such as -CO2H, -CO2CH3, and -CH2OH, the addition of the salt leads to an increased stability of the axial isomer, a phenomenon explained by lithium ion complexation events. acs.orgpsu.edu Conversely, for a 5-acetamido derivative, the salt disrupts an existing intramolecular hydrogen bond, shifting the preference from the axial to the equatorial conformer. acs.org
Effect of Lithium Bromide on Conformational Equilibria of 5-Substituted 1,3-Dioxanes
| Substituent at C5 | Condition | Dominant Conformer | Noted Interaction |
|---|---|---|---|
| -CH₂OH | Salt-Free | Equatorial | Standard Steric Preference |
| -CH₂OH | + LiBr | Axial | Lithium Ion Complexation |
| -COOH | Salt-Free | Equatorial | Standard Steric Preference |
| -COOH | + LiBr | Axial | Lithium Ion Complexation |
| -NHCOCH₃ | Salt-Free | Axial | Intramolecular Hydrogen Bond |
| -NHCOCH₃ | + LiBr | Equatorial | Disruption of H-Bond |
Illustrative data showing the shift in conformational preference upon addition of LiBr, based on findings from studies on 5-polar substituted 1,3-dioxanes. acs.orgpsu.edu
Chiral Derivatization and Stereochemical Control
The presence of a substituent at the C4 position, as in 4-Chloromethyl- researchgate.netnih.govdioxane, renders the molecule chiral. Chiral dioxanes and their analogues are valuable as intermediates in stereoselective synthesis. While specific derivatization of 4-Chloromethyl- researchgate.netnih.govdioxane is not extensively detailed, the principles of stereochemical control are well-illustrated by closely related chiral building blocks.
A notable example is 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (a five-membered ring analogue), which is recognized as an important chiral pharmaceutical intermediate. nih.gov The development of methods to separate the enantiomers of such compounds is crucial for determining enantiomeric purity and for the synthesis of enantiopure drugs. nih.gov
A study focused on establishing a method for the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane using chiral capillary gas chromatography. nih.gov After testing several chiral columns, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin was found to provide the best separation of the two enantiomers. nih.gov This work underscores the importance of stereochemical control and the analytical techniques required to verify the stereochemical integrity of chiral intermediates like substituted dioxanes and dioxolanes.
Computational and Theoretical Chemical Studies of 4 Chloromethyl Benchchem.comunimore.itdioxane
Computational and theoretical chemistry provide powerful tools for understanding the molecular properties and reactivity of 4-Chloromethyl- unimore.itdioxane. These methods allow for the investigation of structures, energies, and reaction pathways that can be difficult to study experimentally.
Analytical Characterization Techniques for 4 Chloromethyl 1 2 Dioxane and Its Derivatives
Spectroscopic Methods in Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Chloromethyl- nih.govlcms.czdioxane, providing detailed information about its atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of 1,3-dioxane (B1201747) derivatives. Both ¹H NMR and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a 1,3-dioxane derivative reveals the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities (through integration). For 4-Chloromethyl- nih.govlcms.czdioxane, the spectrum is expected to show distinct signals for the protons on the chloromethyl group, the methine proton at the C4 position, and the methylene (B1212753) protons at the C2, C5, and C6 positions of the dioxane ring. docbrown.info The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. docbrown.info For 4-Chloromethyl- nih.govlcms.czdioxane, distinct resonances are expected for the chloromethyl carbon, the C2, C4, C5, and C6 carbons of the dioxane ring. The chemical shifts provide evidence for the carbon framework of the molecule. For the parent 1,3-dioxane, carbon signals appear at approximately 26.6 ppm (C5), 66.9 ppm (C4/C6), and 94.3 ppm (C2). docbrown.info The substitution at the C4 position in 4-Chloromethyl- nih.govlcms.czdioxane would alter these shifts accordingly.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | -CH₂Cl | ~3.5 - 3.7 | Doublet, due to coupling with H at C4 |
| H at C4 | ~3.8 - 4.2 | Multiplet | |
| H at C2 | ~4.6 - 5.0 | Two separate signals (axial and equatorial), appearing as doublets or an AB quartet | |
| H at C5 | ~1.5 - 2.0 | Multiplet | |
| H at C6 | ~3.6 - 4.1 | Multiplet | |
| ¹³C NMR | -CH₂Cl | ~45 - 50 | Signal for the chloromethyl carbon |
| C4 | ~75 - 80 | Signal for the substituted carbon | |
| C2 | ~93 - 95 | Signal for the acetal (B89532) carbon docbrown.info | |
| C5 | ~25 - 30 | Signal for the methylene carbon adjacent to C4 and C6 docbrown.info | |
| C6 | ~65 - 70 | Signal for the methylene carbon between oxygen and C5 docbrown.info |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Chloromethyl- nih.govlcms.czdioxane, the IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include C-H stretching and bending vibrations for the alkyl portions, strong C-O stretching vibrations characteristic of the cyclic ether (acetal) structure, and a C-Cl stretching vibration. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule. docbrown.infodocbrown.info
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretching (Alkyl) | 2850 - 3000 |
| C-H Bending | 1365 - 1480 |
| C-O Stretching (Cyclic Ether/Acetal) | 1070 - 1140 |
| C-Cl Stretching | 600 - 800 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating 4-Chloromethyl- nih.govlcms.czdioxane from reaction mixtures, identifying impurities, and assessing the purity of the final product. For polymeric derivatives, chromatography is the primary method for determining molecular weight distributions.
Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds like 4-Chloromethyl- nih.govlcms.czdioxane. In GC, the sample is vaporized and separated based on its differential partitioning between a stationary phase and a mobile gas phase. The technique is highly effective for assessing the purity of the compound and quantifying impurities.
When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. jmchemsci.com The mass spectrometer fragments the eluted components, producing a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net Chiral capillary GC methods have been successfully developed for separating the enantiomers of related compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, demonstrating the technique's utility for stereochemical analysis. nih.gov Optimal separation is achieved by carefully selecting parameters such as the column type (e.g., chiral columns), temperature program, and carrier gas flow rate. nih.gov
When 4-Chloromethyl- nih.govlcms.czdioxane is used as a monomer or a functionalizing agent to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the resulting macromolecules. jordilabs.comamazonaws.com GPC separates polymers based on their hydrodynamic volume in solution. fiveable.me Larger molecules elute first as they are excluded from the pores of the column's stationary phase, while smaller molecules penetrate the pores and elute later. jordilabs.com
This technique is critical for determining the molecular weight distribution of a polymer sample. tosohbioscience.comlcms.cz Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₒ): An average that accounts for the contribution of larger molecules.
Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. fiveable.me A PDI of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. fiveable.me
This information is vital as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymeric material, such as its strength, viscosity, and degradation profile. jordilabs.comtosohbioscience.com
| Parameter | Symbol | Description |
|---|---|---|
| Number-Average Molecular Weight | Mₙ | Statistical average molecular weight of all polymer chains in the sample. |
| Weight-Average Molecular Weight | Mₒ | Average molecular weight where the contribution of each chain is weighted by its mass. |
| Polydispersity Index | PDI | A measure of the uniformity of chain lengths in the polymer sample (Mₒ/Mₙ). fiveable.me |
Advanced Mass Spectrometry (MS) Techniques
The characterization of 4-Chloromethyl- acs.orgnih.govdioxane and its derivatives has been significantly enhanced by the application of advanced mass spectrometry (MS) techniques. These methods provide detailed structural information, high sensitivity, and the ability to analyze complex mixtures. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly valuable as they are "soft" ionization methods that can transfer polar and heavier molecules into the gas phase for MS analysis with minimal fragmentation. acs.org
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of these compounds. acs.org In MS/MS, precursor ions corresponding to the molecule of interest are selected and then fragmented through collision-induced dissociation (CID). The resulting product ion mass spectrum provides characteristic fragmentation patterns that act as a structural fingerprint. acs.org For cyclic acetals like 4-Chloromethyl- acs.orgnih.govdioxane, fragmentation often involves cleavage of the dioxane ring and loss of specific substituents, allowing for precise structural determination. nih.govchemguide.co.uklibretexts.org For instance, the fragmentation of 1,3-dioxane derivatives is influenced by the conformation of the ions generated in the mass spectrometer, leading to distinct mass spectra for different stereoisomers. nih.gov
High-resolution mass spectrometry (HRMS), such as Fourier-transform ion cyclotron resonance (FT-ICR-MS), offers extremely high mass accuracy, enabling the determination of elemental compositions for the parent molecule and its fragments. mdpi.com This level of precision is crucial for distinguishing between compounds with very similar molecular weights and for confirming the identity of unknown derivatives or metabolites. mdpi.com
Another advanced technique, ionic transacetalization, has been utilized for the class-selective and structurally diagnostic analysis of cyclic acetals. acs.org This method involves an in-source ion-molecule reaction under ESI or APCI conditions, where acylium ions react selectively with cyclic acetals. The resulting product ions provide information about the ring substituents based on characteristic mass shifts, and further analysis by MS/MS can enhance the structural characterization. acs.org
Interactive Table: Advanced MS Techniques for Cyclic Acetal Analysis
| Technique | Ionization Method | Key Advantages | Application for 4-Chloromethyl- acs.orgnih.govdioxane |
|---|---|---|---|
| Tandem MS (MS/MS) | ESI, APCI, EI | Structural elucidation, identification of isomers. acs.orgsci-hub.se | Determining fragmentation pathways, distinguishing between positional isomers of derivatives. nih.gov |
| High-Resolution MS (FT-ICR-MS) | ESI | High mass accuracy, determination of elemental composition. mdpi.com | Unambiguous identification of the compound and its byproducts in complex matrices. mdpi.com |
| Ionic Transacetalization | ESI, APCI | Class-selective detection, structural diagnosis of ring substituents. acs.org | Selective detection in mixtures and characterization of new derivatives. acs.org |
| Gas Chromatography-MS (GC-MS) | Electron Ionization (EI) | Separation of volatile compounds, established fragmentation libraries. researchgate.netnih.gov | Routine quantification and identification based on characteristic fragmentation patterns. docbrown.info |
Development of Robust Analytical Protocols
The development of robust analytical protocols is essential for the reliable detection and quantification of 4-Chloromethyl- acs.orgnih.govdioxane and its derivatives in various matrices. These protocols often involve a combination of sample preparation, chromatographic separation, and mass spectrometric detection. itrcweb.org
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like 4-Chloromethyl- acs.orgnih.govdioxane. nih.govnih.gov A typical protocol involves sample extraction, followed by GC separation and MS detection. For aqueous samples, sample preparation methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to concentrate the analyte and remove matrix interferences. clu-in.org The use of isotope dilution mass spectrometry, where a stable isotope-labeled internal standard (e.g., 1,4-dioxane-d8) is added to the sample, is a common practice to ensure high accuracy and precision by correcting for variability during sample preparation and analysis. itrcweb.orggoogle.com
For trace-level analysis in challenging matrices like water, specific methods have been developed to achieve low detection limits. For example, EPA Method 522 was specifically designed for the determination of 1,4-dioxane (B91453) in drinking water and utilizes solid-phase extraction followed by GC-MS with selected ion monitoring (SIM). clu-in.orgthermofisher.com The SIM mode enhances sensitivity by monitoring only specific ions characteristic of the target analyte, allowing for detection at the parts-per-billion (ppb) level or lower. itrcweb.orgthermofisher.com
Headspace analysis coupled with GC-MS is another effective technique, particularly for volatile derivatives or when analyzing solid or complex liquid samples. nih.govshimadzu.com In this method, the volatile analytes are partitioned from the sample matrix into the headspace of a sealed vial, which is then injected into the GC-MS system. This technique minimizes matrix effects and can be highly automated. shimadzu.com
The robustness of an analytical protocol is evaluated through validation parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ). researchgate.net For instance, a validated method for heterocyclic acetals in wine using GC-MS demonstrated good linearity, reproducibility with a relative standard deviation (RSD) below 3.0%, and detection limits in the low µg/L range. researchgate.net The development of such robust protocols is critical for quality control in manufacturing processes and for monitoring the presence of these compounds in environmental or consumer products. miragenews.com
Interactive Table: Key Parameters in Robust Analytical Protocol Development
| Parameter | Description | Example Finding for Dioxane Analysis | Reference |
|---|---|---|---|
| Sample Preparation | Extraction and concentration of the analyte from the matrix. | Continuous LLE with dichloromethane (B109758) achieved detection limits as low as 0.2 µg/L for 1,4-dioxane in drinking water. | nih.gov |
| Separation | Chromatographic separation of the analyte from other components. | A TraceGOLD TG-624 column is used in GC-MS methods for the separation of 1,4-dioxane. | thermofisher.com |
| Detection | Sensitive and selective detection of the analyte. | GC-MS with Selected Ion Monitoring (SIM) is used to achieve low detection limits required by methods like EPA 522. | clu-in.orgthermofisher.com |
| Internal Standard | A labeled compound added to the sample to correct for analytical variability. | 1,4-dioxane-d8 is a commonly used internal standard for isotope dilution methods, improving precision and accuracy. | itrcweb.org |
| Method Validation | Establishing the performance characteristics of the method. | A static headspace GC-MS method for 1,4-dioxane showed excellent linearity (R² > 0.999) and recoveries between 100% and 120%. | shimadzu.com |
Applications in Specialized Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Fine Chemicals
The presence of a reactive chloromethyl group on the 1,3-dioxane (B1201747) ring theoretically positions 4-Chloromethyl- evitachem.comacs.orgdioxane as a useful building block in organic synthesis. The chloromethyl group is a versatile functional handle that can participate in various nucleophilic substitution reactions, allowing for the introduction of the dioxane moiety into larger, more complex molecules. This reactivity is fundamental for its potential role as a synthetic intermediate.
However, specific examples of 4-Chloromethyl- evitachem.comacs.orgdioxane serving as a key intermediate in the synthesis of commercially significant fine chemicals, such as pharmaceuticals or agrochemicals, are not well-documented in publicly accessible research. In contrast, its five-membered ring isomer, 4-Chloromethyl- evitachem.comacs.orgdioxolane, and its derivatives are frequently cited as crucial intermediates. For instance, derivatives like 4-Chloromethyl-5-methyl-1,3-dioxol-2-one are integral to the production of antihypertensive drugs like Olmesartan medoxomil. chemimpex.cominnospk.com The unique structural and reactive properties of the dioxolane ring in these specific applications appear to be more favorable or more extensively studied than those of the corresponding dioxane.
While the fundamental reactivity of the chloromethyl group suggests potential, the lack of concrete, published synthetic routes employing 4-Chloromethyl- evitachem.comacs.orgdioxane for specific fine chemicals means its role in this area is currently speculative rather than established.
Engineering of Novel Polymeric Materials
The structure of 4-Chloromethyl- evitachem.comacs.orgdioxane, containing a cyclic acetal (B89532), suggests its potential use as a monomer in ring-opening polymerization (ROP), a common method for producing polyesters and polyethers. Cationic ring-opening polymerization (CROP) is a primary method for polymerizing cyclic acetals like 1,3-dioxane and its derivatives. thieme-connect.de The chloromethyl group could also serve as a site for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain.
The potential for this compound to be used in engineering novel polymeric materials remains an underexplored area. Without dedicated research into its polymerization behavior and the properties of the resulting polymers, its practical application in materials science is unconfirmed.
Utilization in Green Chemistry and Sustainable Processes
Green chemistry principles emphasize the use of sustainable feedstocks, atom-economical reactions, and the reduction of hazardous waste. The synthesis of cyclic acetals can align with these principles, particularly when derived from bio-based sources like glycerol (B35011) (a precursor to 3-chloro-1,2-propanediol, used in some synthesis routes).
While there are examples of green chemistry approaches for related compounds, such as the solvent-free synthesis of 5-(chloromethyl)-4-phenyl-1,3-dioxane (B13694104) under microwave irradiation evitachem.com, specific studies on the sustainable synthesis or application of 4-Chloromethyl- evitachem.comacs.orgdioxane are scarce. In contrast, significant research has been dedicated to the "atom economical green synthesis" of chloromethyl-1,3-dioxolanes from epichlorohydrin (B41342), which can be derived from bioglycerol. acs.orgresearchgate.net These processes often utilize reusable solid acid catalysts, further enhancing their environmental credentials. acs.org
A Russian patent details an environmentally friendlier production method for 4-chloromethyl-1,3-dioxolane that avoids the use of the highly toxic and volatile solvent benzene. google.com The development of similar sustainable pathways for the dioxane isomer is plausible but has not been reported in the available literature.
Development of Polymer Solvents
The search for safer and more sustainable solvents is a key focus in green chemistry, aiming to replace hazardous solvents like chlorinated hydrocarbons and certain dipolar aprotic solvents. acs.orgsigmaaldrich.com Ethers and cyclic ethers are often considered as potential alternatives.
There is a specific mention in a patent of the potential for 4-chloromethyl-1,3-dioxolane to be used as a polymer solvent, suggesting it could be a substitute for the highly toxic 1,2-dichloroethane. google.com This indicates that the structural class of chloromethylated cyclic acetals has been considered for this application.
However, there is no corresponding research or documentation to support the development or use of 4-Chloromethyl- evitachem.comacs.orgdioxane as a polymer solvent. The solubility of polymers is highly dependent on the specific structure of the solvent. elsevierpure.com Without empirical data on the solubility parameters of 4-Chloromethyl- evitachem.comacs.orgdioxane and its performance with various polymers, its suitability as a polymer solvent remains unknown.
Pharmacological and Biological Research Applications
Medicinal Chemistry Applications as a Building Block
4-Chloromethyl- chemimpex.comfinechem-mirea.rudioxane and its closely related analog, 4-chloromethyl- chemimpex.comfinechem-mirea.rudioxolane, are versatile chemical intermediates that serve as crucial building blocks in the field of medicinal chemistry. chemimpex.comevitachem.com Their utility stems from a unique molecular architecture that combines a stable heterocyclic ring with a reactive chloromethyl group. This combination allows for the strategic introduction of the dioxolane or dioxane moiety into larger, more complex molecules with potential therapeutic applications. The reactive nature of the chloromethyl group makes it an ideal handle for a variety of chemical transformations, particularly nucleophilic substitution reactions. evitachem.com This reactivity enables chemists to readily introduce diverse functional groups, thereby expanding the chemical space for drug discovery and development.
In the synthesis of pharmaceutical intermediates, these compounds play a pivotal role in streamlining synthetic pathways and enhancing the efficiency of drug development processes. chemimpex.com For instance, they can be employed in the construction of chiral compounds, which is of paramount importance in modern pharmacology where the stereochemistry of a drug molecule can significantly influence its biological activity and safety profile. The dioxolane or dioxane ring itself can confer desirable properties to the final drug candidate, such as improved stability and solubility. chemimpex.com
The application of these building blocks extends to the synthesis of a wide range of biologically active molecules. Researchers have utilized 4-chloromethyl- chemimpex.comfinechem-mirea.rudioxolane and its derivatives in the preparation of compounds with potential antiviral and anticonvulsant activities. finechem-mirea.ru The ability to readily modify the structure by leveraging the reactive chloromethyl group allows for the systematic exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry.
Investigation of Modulatory Effects on Multidrug Resistance (MDR)
Multidrug resistance (MDR) poses a significant challenge in the effective chemotherapeutic treatment of cancer. nih.gov A primary mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport a broad spectrum of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govnih.gov Scientific investigations have revealed that derivatives of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) can act as effective modulators of MDR. nih.govresearchgate.net
Researchers have synthesized and evaluated a series of novel 1,3-dioxolane and 1,3-dioxane derivatives for their ability to reverse MDR. nih.gov These studies have demonstrated that certain compounds within this class can interact with P-gp and inhibit its efflux function, thus resensitizing resistant cancer cells to conventional chemotherapeutic agents. nih.govresearchgate.net The development of these MDR modulators often involves the strategic design of molecules that incorporate a specific aromatic core, a linker, and a basic moiety, all of which can influence the compound's interaction with P-gp. nih.gov
In vitro studies utilizing human cancer cell lines, such as Caco-2 cells, have been instrumental in assessing the efficacy of these potential MDR reversal agents. nih.govresearchgate.net Through assays that measure cytotoxicity and the ability to resensitize resistant cells, researchers have identified 1,3-dioxane and 1,3-dioxolane derivatives that exhibit promising MDR modulatory activity, in some cases surpassing the effects of established modulators like trifluoperazine. nih.gov The accumulation of P-gp substrates, such as rhodamine 123, within resistant cells in the presence of these novel compounds provides further evidence of their ability to inhibit P-gp-mediated efflux. nih.gov
Evaluation of Antimicrobial Activities
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the increasing prevalence of antibiotic-resistant pathogens. Derivatives of 1,3-dioxolane have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. nih.govccsenet.orgresearchgate.net Both antibacterial and antifungal properties have been reported for various synthesized analogs of 1,3-dioxolane. nih.govresearchgate.net
The antimicrobial efficacy of these compounds is intrinsically linked to their chemical structure, with the nature and position of substituents on the dioxolane ring playing a crucial role in determining their biological activity. researchgate.net For example, the introduction of aryl, alkyl, imidazole, triazole, and other heterocyclic moieties has led to the discovery of compounds with significant inhibitory effects against a range of microorganisms. nih.gov
Biological screening of newly synthesized 1,3-dioxolane derivatives has demonstrated their potential against various bacterial and fungal strains. nih.govresearchgate.net Some compounds have shown excellent antifungal activity against Candida albicans and significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of antimicrobial action may be associated with the antiradical activity of these compounds and is influenced by their hydrophilic-hydrophobic balance. researchgate.net
| Compound Type | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 1,3-Dioxolane Derivatives | Candida albicans | Excellent | nih.gov |
| 1,3-Dioxolane Derivatives | Staphylococcus aureus | Significant | nih.gov |
| 1,3-Dioxolane Derivatives | Staphylococcus epidermidis | Excellent | nih.gov |
| 1,3-Dioxolane Derivatives | Enterococcus faecalis | Significant | nih.gov |
| 1,3-Dioxolane Derivatives | Pseudomonas aeruginosa | Significant | nih.gov |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are fundamental to the rational design and optimization of bioactive molecules. For derivatives of 1,3-dioxane and 1,3-dioxolane, SAR investigations have provided valuable insights into the structural features that govern their pharmacological effects, including MDR modulation and antimicrobial activity. nih.govnih.gov
In the context of MDR modulation, SAR studies have focused on systematically altering the different components of the molecular scaffold, namely the aromatic core, the linker, and the basic moiety. nih.gov By synthesizing and testing a series of analogs with variations in these regions, researchers have been able to identify the key structural determinants for potent P-gp inhibition. These studies have shown that the nature of the aromatic core and the type of lipophilic linker and protonable basic group can significantly impact the ability of the compound to reverse multidrug resistance. nih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
While the traditional synthesis of 1,3-dioxanes involves the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone, future research is geared towards more efficient, selective, and sustainable methods. A particularly promising area is the advancement of the Prins reaction.
The Prins reaction is an organic reaction that consists of the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org Depending on the reaction conditions, the outcome can be tailored. Specifically, with an excess of formaldehyde (B43269) and under acidic conditions, the reaction between an alkene and formaldehyde can yield a 1,3-dioxane (B1201747). wikipedia.org
Future exploration in this area will likely focus on:
Substrate Scope Expansion: Systematically investigating the reaction of various substituted allyl chlorides with formaldehyde or its equivalents to optimize the synthesis of 4-Chloromethyl- acs.orgresearchgate.netdioxane and its derivatives.
Flow Chemistry: Adapting Prins-type reactions to continuous flow systems. This can offer improved control over reaction parameters, enhance safety by minimizing the accumulation of reactive intermediates, and facilitate easier scale-up.
Mechanistic Studies: Detailed mechanistic investigations, including isotopic labeling experiments, can provide deeper insights into the reaction pathways. Recent studies on related systems suggest a concerted, highly asynchronous addition of an acid-activated formaldehyde oligomer to the olefin, which challenges the traditional stepwise mechanism and opens avenues for controlling selectivity. nih.gov
Design of Advanced Catalytic Systems
The development of sophisticated catalysts is central to unlocking novel synthetic pathways and improving the efficiency of existing ones. For the synthesis of 4-Chloromethyl- acs.orgresearchgate.netdioxane and its analogs, research is moving beyond conventional homogeneous acids like sulfuric acid towards more advanced and reusable systems.
Confined Brønsted Acid Catalysis: A significant emerging trend is the use of confined Brønsted acid catalysts, such as imino-imidodiphosphates (iIDPs). These catalysts have been successfully employed in the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde to create optically active 1,3-dioxanes. nih.gov Research has shown that a chloromethyl-substituted olefin can be converted into its corresponding 1,3-dioxane with good enantioselectivity using this method. nih.gov This highlights a clear future direction: the development of chiral catalysts specifically tailored for the asymmetric synthesis of 4-Chloromethyl- acs.orgresearchgate.netdioxane, yielding enantiomerically pure products for biological evaluation.
Heterogeneous and Reusable Catalysts: To enhance the sustainability and economic viability of the synthesis, the design of solid acid catalysts is a key research area. Polyaniline-supported catalysts, such as PANI-TsOH and PANI-FeCl3, have been investigated for the synthesis of 1,3-dioxanes via the Prins reaction. ias.ac.in These catalysts are reusable and operate under heterogeneous conditions, simplifying product purification and reducing waste. Future work will likely involve creating and screening a wider array of solid acid catalysts, including zeolites, metal-organic frameworks (MOFs), and functionalized resins, to identify systems with higher activity, selectivity, and stability for this specific transformation.
| Catalyst Type | Example(s) | Key Advantage(s) | Future Research Focus |
|---|---|---|---|
| Confined Brønsted Acids | Imino-imidodiphosphates (iIDPs) | Enantioselectivity, High Activity | Catalyst design for specific substituted olefins; Asymmetric synthesis of 4-Chloromethyl- acs.orgresearchgate.netdioxane |
| Polymer-Supported Acids | PANI-TsOH, PANI-FeCl3 | Reusability, Heterogeneous System | Improving catalyst lifetime and efficiency; Expanding to flow chemistry systems |
| Solid Acids | Zeolites, MOFs, Functionalized Resins | High thermal stability, Tunable acidity | Screening for optimal pore size and acid site density for the Prins reaction |
Integration into Complex Natural Product Synthesis
The 1,3-dioxane moiety is a structural component found in a variety of natural products, highlighting its biological relevance. thieme-connect.de Examples include the trichothecene (B1219388) mycotoxin sporol (B1166302), which contains a 1,3-dioxane ring formed via an intramolecular acetalization during its total synthesis. yale.edu Other natural products featuring this core include coruscol A, theopederin A, and sesbanimide (B1206454) A. thieme-connect.de
Future research directions will focus on leveraging 4-Chloromethyl- acs.orgresearchgate.netdioxane as a versatile building block for constructing complex molecular architectures.
Prins-Type Macrocyclizations: The Prins reaction has emerged as a powerful tool for C–C and C–O bond-forming macrocyclization in the synthesis of polyketide natural products. nih.gov The 4-chloromethyl group can serve as a reactive handle for subsequent transformations after the formation of a macrocyclic 1,3-dioxane core.
Protecting Group Strategies: The 1,3-dioxane structure is widely used as a protecting group for 1,3-diols and carbonyl compounds in multi-step organic synthesis due to its stability under basic, reductive, and oxidative conditions. thieme-connect.de The chloromethyl substituent offers a potential point of differentiation, allowing for selective reactions elsewhere in a molecule before deprotection.
Biomimetic Synthesis: The presence of the 1,3-dioxane ring in natural products like sporol suggests that biosynthetic pathways exist for their formation. yale.edu Future research could explore biomimetic synthetic strategies that mimic these natural processes to construct complex molecules under mild, enzyme-inspired conditions.
| Natural Product | Source/Family | Key Synthetic Strategy |
|---|---|---|
| Sporol | Trichothecene Mycotoxin | Intramolecular Acetalization yale.edu |
| Coruscol A | Plant Metabolite | - |
| Theopederin A | Marine Sponge Metabolite | - |
| Sesbanimide A | Plant Alkaloid | - |
Expanding Biomedical Applications
While the specific biological profile of 4-Chloromethyl- acs.orgresearchgate.netdioxane is not extensively documented, derivatives of the 1,3-dioxane core are showing significant promise in medicinal chemistry. This provides a strong impetus for future investigation into the biomedical applications of this compound and its derivatives.
A key emerging trend is the development of 1,3-dioxane derivatives as modulators of multidrug resistance (MDR) in cancer. MDR is a major obstacle in chemotherapy and is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxane structures have been synthesized and shown to reverse tumor cell MDR, with some exhibiting better efficacy than established modulators.
Furthermore, other substituted 1,3-dioxanes have been identified as potent ligands for the σ1 receptor, displaying analgesic activity and the ability to inhibit the growth of human prostate cancer cells.
Future research in this domain should focus on:
Synthesis of Analog Libraries: Creating a library of compounds based on the 4-Chloromethyl- acs.orgresearchgate.netdioxane scaffold, where the chloromethyl group is used as a handle to introduce diverse functionalities (amines, azides, ethers, etc.).
Biological Screening: Evaluating these new derivatives for a range of biological activities, with a primary focus on MDR modulation in cancer cells, σ1 receptor binding, and antimicrobial or antiviral efficacy.
Structure-Activity Relationship (SAR) Studies: Systematically analyzing how structural modifications to the 4-Chloromethyl- acs.orgresearchgate.netdioxane core impact biological activity. This will guide the rational design of more potent and selective therapeutic agents.
| Potential Application | Mechanism of Action | Future Direction for 4-Chloromethyl- acs.orgresearchgate.netdioxane |
|---|---|---|
| Cancer Chemotherapy | Modulation of Multidrug Resistance (MDR) by inhibiting P-glycoprotein | Synthesis of derivatives to enhance MDR reversal activity |
| Neuropathic Pain | Ligand for the σ1 receptor | Evaluation of σ1 binding affinity and analgesic properties |
| Anticancer | Inhibition of prostate cancer cell growth | Screening for cytotoxicity against various cancer cell lines |
Computational Design and Predictive Chemistry
Computational chemistry provides powerful tools to predict the properties of molecules and guide experimental work. For the 1,3-dioxane system, computational studies are an emerging trend for understanding conformational behavior and reactivity, which are crucial for designing catalysts and biologically active molecules.
Ab initio and Density Functional Theory (DFT) methods have been used to study the conformational landscape of 1,3-dioxane and its substituted derivatives. These studies have shown that the chair conformer is significantly more stable than twist conformers. They also allow for the detailed analysis of stereoelectronic interactions, such as hyperconjugation, which influence the stability and reactivity of the molecule.
Future research will increasingly integrate computational methods to:
Predict Conformational Preferences: Perform detailed conformational analysis of 4-Chloromethyl- acs.orgresearchgate.netdioxane to understand the steric and electronic effects of the chloromethyl group on the ring's geometry. This is vital for designing molecules that fit into specific enzyme active sites or receptor binding pockets.
Model Reaction Pathways: Use DFT to model the transition states of synthetic reactions, such as the Prins reaction. This can help in understanding the mechanism, predicting the selectivity of different catalysts, and designing more efficient catalytic systems.
Virtual Screening and Docking: Employ molecular docking simulations to predict the binding affinity of 4-Chloromethyl- acs.orgresearchgate.netdioxane derivatives to biological targets like P-glycoprotein or the σ1 receptor. This can prioritize which compounds to synthesize and test, saving significant time and resources.
| Computational Method | Information Gained | Application in Future Research |
|---|---|---|
| Ab initio / Density Functional Theory (DFT) | Conformational energies, structural parameters, stereoelectronic effects | Predicting the most stable conformer of 4-Chloromethyl- acs.orgresearchgate.netdioxane; Rationalizing reactivity |
| Transition State Modeling | Reaction energy barriers, mechanistic insights | Designing advanced catalysts for selective synthesis via the Prins reaction |
| Molecular Docking | Binding modes and affinities to biological targets | Virtual screening of derivative libraries for potential biomedical applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
